N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2,5-dimethylaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like DMF (dimethylformamide) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, selecting appropriate solvents, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromene derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research suggests potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thiourea: Shares the 2,5-dimethylphenyl group but differs in the functional group attached to the aromatic ring.
3,4-dihydro-2H-chromene-3-carboxylic acid: The parent compound used in the synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide.
2,5-dimethylaniline: A precursor in the synthesis of the target compound.
Uniqueness
This compound stands out due to its unique combination of the 2,5-dimethylphenyl group and the chromene scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZLQMYXAUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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